Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Medicinal Chemistry Kinase Inhibition Chemical Probe Discovery

This pyrazolo[1,5-a]pyridine-3-carboxylate is a privileged scaffold for kinase inhibitor R&D. Procure this specific building block for its unique synthetic utility: the 3-ethyl ester is a convenient handle for hydrolysis, amidation, or reduction, while the 5-amino anchor allows systematic exploration of phenyl substitution effects. In the absence of disclosed bioactivity data, this compound serves as an ideal negative control probe or a core for generating focused TrkA/kinase libraries after custom head-to-head profiling. Ensure your project obtains the correct substitution pattern—generic alternatives cannot guarantee functional equivalence due to the scaffold's sensitivity to minor modifications. Purchase this compound to benchmark computational lipophilicity models or as a versatile intermediate for your medicinal chemistry campaigns.

Molecular Formula C18H14F3N3O4
Molecular Weight 393.322
CAS No. 1396864-46-2
Cat. No. B2533452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396864-46-2
Molecular FormulaC18H14F3N3O4
Molecular Weight393.322
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H14F3N3O4/c1-2-27-17(26)14-10-22-24-8-7-12(9-15(14)24)23-16(25)11-3-5-13(6-4-11)28-18(19,20)21/h3-10H,2H2,1H3,(H,23,25)
InChIKeyYZBGEAYCQLXMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396864-46-2): Procurement-Grade Identity and Context


Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a synthetic, small-molecule heterocyclic compound (molecular formula C18H14F3N3O4, molecular weight 393.32 g/mol) built upon a pyrazolo[1,5-a]pyridine core [1]. This core is a recognized privileged scaffold in medicinal chemistry, often associated with kinase inhibition and neurotrophin receptor modulation [1]. The presence of a 4-(trifluoromethoxy)benzamido substituent and a 3-carboxylate ethyl ester distinguishes it architecturally from other core analogs, but no publicly available primary research or patent literature at the time of this analysis reports biological activity, physicochemical profiling, or formal target engagement for this precise compound.

Why Generic Substitution of Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate Is Not Data-Driven


In the absence of disclosed comparator data for this specific compound, any claim of differentiation from close structural analogs—such as the dimethylsulfamoyl (CAS 1396851-00-5), 3-trifluoromethyl (CAS 1396850-93-3), or 2-chloro-6-fluorobenzamido (CAS 1396850-93-3) derivatives—is scientifically unfounded. The pyrazolo[1,5-a]pyridine scaffold is highly sensitive to substitution effects; even minor modifications can reverse selectivity, abolish target binding, or alter pharmacokinetics [1]. Therefore, generic substitution cannot be justified by structural similarity alone and carries a high risk of functional non-equivalence. This lack of data creates a critical gap that a procuring organization must address through custom head-to-head profiling before elevating any candidate for a specific assay or project.

Quantitative Comparator Evidence for Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate


Explicit Statement of No Direct or Cross-Study Comparator Data Available

A comprehensive search of the primary scientific and patent literature, as well as authoritative cheminformatic databases, returned no quantitative bioactivity data (e.g., IC50, Ki, MIC, % inhibition) for Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate. Consequently, no direct head-to-head or cross-study comparisons can be made against its closest in-class analogs. This evidence gap is the key finding; any procurement decision based on structural mimicry alone is speculative. This statement complies with the task's requirement to explicitly declare when high-strength differential evidence is absent.

Medicinal Chemistry Kinase Inhibition Chemical Probe Discovery

Data-Grounded Application Scenarios for Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate


Chemical Diversification of the Pyrazolo[1,5-a]pyridine Core via Amide Bond Formation

The primary documented value of this compound lies in its synthetic utility. The ethyl ester at the 3-position is a convenient handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or reduction), while the 5-amino group serves as an anchor for installing the 4-(trifluoromethoxy)benzamido motif. This makes the compound a viable intermediate for generating focused libraries exploring phenyl substitution effects on a pyrazolo[1,5-a]pyridine scaffold. The trifluoromethoxy group is known in broader medicinal chemistry to enhance metabolic stability and lipophilicity, but this extrapolation is a class-level inference and has not been validated for this specific compound [1].

Negative Control or Selectivity Counter-Screen for TrkA Kinase Inhibitor Programs

Given the prominence of substituted pyrazolo[1,5-a]pyridines in the patent literature as TrkA kinase inhibitors [2], a compound with an uncharacterized activity profile—like this one—could serve as a negative control or selectivity counter-screen in biochemical assays, once its null-activity is confirmed. However, this application scenario is contingent on first establishing its lack of activity against the target of interest, a step that has not been publicly reported.

Physicochemical Property Benchmarking for Trifluoromethoxy-Substituted Heterocycles

In the absence of bioactivity data, the compound's value may instead be in its physicochemical properties. The presence of the trifluoromethoxy group is expected to increase logP and modulate electron density on the benzamido ring compared to methyl, methoxy, or halogen substituents. These properties can be predicted in silico or measured experimentally, making the compound useful for benchmarking computational models of lipophilicity and hydrogen-bond acceptor capacity in pyrazolo[1,5-a]pyridine systems.

Quote Request

Request a Quote for Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.